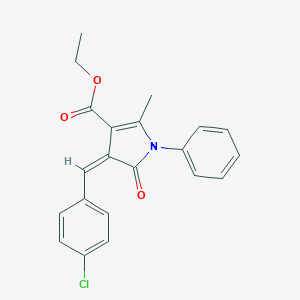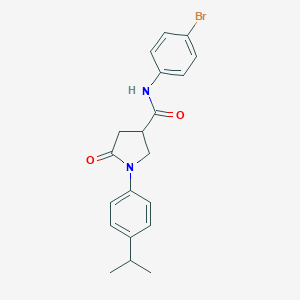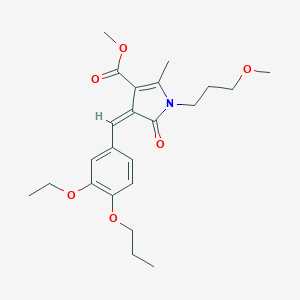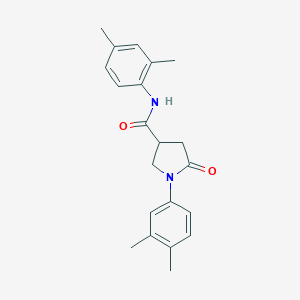![molecular formula C25H17Br2FN2O4S B299062 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)
4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to inhibit certain cellular processes and its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves the inhibition of certain cellular processes, including the activation of NF-κB and the production of cytokines. This compound works by binding to specific receptors in cells, which prevents the activation of certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid include the inhibition of certain cellular processes, including the activation of NF-κB and the production of cytokines. This compound has also been shown to have anti-inflammatory properties, which make it a promising candidate for the development of new drugs to treat inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid in lab experiments include its ability to inhibit certain cellular processes, which makes it a useful tool for studying the mechanisms of diseases such as cancer and inflammatory disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid. One potential direction is the development of new drugs based on this compound to treat diseases such as cancer and inflammatory disorders. Another potential direction is further research to fully understand the mechanisms of action of this compound and its potential use in scientific research. Additionally, research on the potential toxicity of this compound and its effects on the environment is also important for future directions.
Méthodes De Synthèse
The synthesis of 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with 5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amine to form the final product.
Applications De Recherche Scientifique
The compound 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit certain cellular processes, including the activation of NF-κB and the production of cytokines. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases, including cancer and inflammatory disorders.
Propriétés
Nom du produit |
4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
|---|---|
Formule moléculaire |
C25H17Br2FN2O4S |
Poids moléculaire |
620.3 g/mol |
Nom IUPAC |
4-[[(5Z)-5-[[3,5-dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C25H17Br2FN2O4S/c1-30-23(31)21(35-25(30)29-18-8-4-16(5-9-18)24(32)33)12-15-10-19(26)22(20(27)11-15)34-13-14-2-6-17(28)7-3-14/h2-12H,13H2,1H3,(H,32,33)/b21-12-,29-25? |
Clé InChI |
DAKGYNXZJJIWPH-QVGCJOEISA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)/SC1=NC4=CC=C(C=C4)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)SC1=NC4=CC=C(C=C4)C(=O)O |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)SC1=NC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298979.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)


![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)

![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)

![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
